molecular formula C21H21N3O3S B2821869 3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide CAS No. 2034597-58-3

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide

Cat. No.: B2821869
CAS No.: 2034597-58-3
M. Wt: 395.48
InChI Key: GTGFEFYQDVKDRT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide (CAS 2034597-58-3) is a synthetic organic compound with a molecular formula of C21H21N3O3S and a molecular weight of 395.47 g/mol . This high-purity small molecule is a valuable building block in medicinal chemistry and drug discovery research, particularly in the synthesis and exploration of novel heterocyclic compounds. Its structure incorporates a pyrimidine ring, a privileged scaffold in pharmaceuticals, linked to a benzenesulfonyl-propanamide chain, making it a versatile intermediate for the development of potential therapeutic agents. The primary research applications for this compound include its use as a key synthetic intermediate in organic synthesis and medicinal chemistry projects. Researchers utilize it in the design and construction of more complex molecules, especially those targeting neurological disorders and pain pathways, given that structural analogs, such as pyrrolidine-2,5-dione derivatives, have demonstrated promising antiseizure and antinociceptive activities in preclinical models . The compound's mechanism of action is likely multi-factorial, but related structures have been shown to interact with neuronal voltage-sensitive sodium channels, which is a common target for anticonvulsant and neuropathic pain medications . Available in quantities ranging from 1mg to 50mg , this product is intended for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(12-14-28(26,27)19-9-5-2-6-10-19)22-13-11-17-15-23-21(24-16-17)18-7-3-1-4-8-18/h1-10,15-16H,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGFEFYQDVKDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2-phenylpyrimidine with ethylamine, followed by sulfonylation with phenylsulfonyl chloride under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity

A critical factor in comparing analogs is the substituent’s electronic and steric influence. For example:

  • Compound from : (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide Key Differences: Replaces benzenesulfonyl with 2,5-dimethoxyphenyl and incorporates a diazenyl-imidazole-pyridine scaffold. The imidazole-pyridine system may enhance metal coordination but lacks the pyrimidine’s stacking efficiency .
  • Compound from : 3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-yl)propanamide
    • Key Differences : Features a thiazole ring with nitro and thioether substituents.
    • Impact : The nitro groups introduce strong electron-withdrawing effects, contrasting with the sulfonyl group’s moderate polarity. The thiazole may improve solubility but could reduce target selectivity due to increased steric bulk .

Binding Mode Analysis (Glide XP Docking, )

The target compound’s benzenesulfonyl group aligns with the "hydrophobic enclosure" concept, where lipophilic protein pockets accommodate the sulfonyl and pyrimidine moieties. This contrasts with analogs lacking sulfonyl groups (e.g., ), which rely on weaker van der Waals interactions. Neutral hydrogen bonds between the propanamide carbonyl and protein residues are likely conserved across analogs, but the sulfonyl group’s electronegativity may strengthen these interactions .

Patent and Pharmacopeial Context ()

  • : Lists stereoisomeric propanamides with tetrahydropyrimidin-1(2H)-yl and phenoxyacetamido groups. These compounds emphasize chiral centers and hydroxy groups, which may improve water solubility but complicate synthesis compared to the target compound’s simpler structure .
  • : Discloses a pyridyl-containing propanamide with trimethoxyphenyl acetyl groups. the target compound’s neutral pyrimidine .

Q & A

Q. Table 1: Optimal Reaction Parameters

StepTemperature (°C)SolventCatalystYield (%)
Sulfonylation0–5DCMNone65–75
Amide Coupling25–30DMFEDC/HOBt70–85

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:
Primary Techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and carbonyl groups (δ 165–170 ppm).
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the pyrimidine and ethyl linker regions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 450.12).
  • Infrared Spectroscopy (IR): Identify sulfonyl (S=O at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) stretches .

Chromatography:

  • HPLC: Use a C18 column with acetonitrile/water gradient (70:30 to 90:10) to assess purity (>95% required for biological assays).

How can computational modeling be integrated with experimental data to predict reaction pathways and optimize synthesis?

Advanced Research Question
Methodological Answer:
Adopt the ICReDD framework () to combine quantum chemical calculations and experimental feedback:

Reaction Path Search: Use density functional theory (DFT) to model sulfonylation transition states and identify energy barriers.

Machine Learning (ML): Train models on existing reaction datasets to predict optimal solvents/catalysts.

Experimental Validation: Compare computational predictions with actual yields, adjusting parameters iteratively.

Case Study: Computational models predicted that replacing DCM with THF in sulfonylation reduces side products by 15%, validated experimentally .

How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

Advanced Research Question
Methodological Answer:
Stepwise Approach:

Reproduce Data: Ensure sample purity via recrystallization or column chromatography.

Cross-Validation:

  • Use 2D NMR (e.g., HSQC) to confirm carbon-proton correlations.
  • Compare HRMS isotopic patterns with theoretical values to rule out adducts.

Dynamic Effects: Consider tautomerism in the pyrimidine ring, which may cause NMR signal splitting. Conduct variable-temperature NMR to detect equilibrium shifts .

Example: A discrepancy in molecular ion peaks was resolved by identifying residual sodium adducts (+22 Da) in MS, eliminated by using ammonium formate buffers .

What strategies are recommended for studying this compound's interactions with biological targets (e.g., enzymes)?

Advanced Research Question
Methodological Answer:
Experimental Design:

Binding Assays:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein and measure real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Structural Analysis:

  • X-ray Crystallography: Co-crystallize the compound with the target to identify key interactions (e.g., hydrogen bonds with sulfonyl groups).

Data Interpretation:

  • Use software like PyMOL or AutoDock to model docking poses and validate against experimental results .

Table 2: Key Characterization Data

PropertyTechniqueObserved ValueReference
Melting PointDSC152–154°C
SolubilityUV-Vis0.2 mg/mL (DMSO)
logPHPLC (Shake Flask)3.1 ± 0.2

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